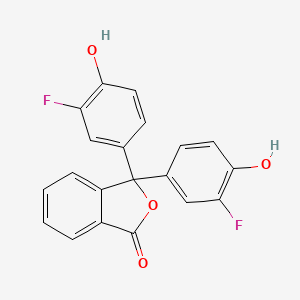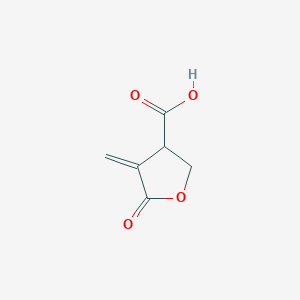
3-Furoic acid, tetrahydro-4-methylene-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furoic acid, tetrahydro-4-methylene-5-oxo- is a chemical compound with the molecular formula C6H6O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a furan ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable aldehyde with a diene in the presence of a catalyst can lead to the formation of the furan ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Furoic acid, tetrahydro-4-methylene-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
3-Furoic acid, tetrahydro-4-methylene-5-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-3-furoic acid: Another furan derivative with similar structural features.
4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid: A compound with a similar furan ring structure but different substituents.
Uniqueness
3-Furoic acid, tetrahydro-4-methylene-5-oxo- is unique due to its specific substituents and the resulting chemical properties
Propiedades
Número CAS |
93913-58-7 |
|---|---|
Fórmula molecular |
C6H6O4 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
4-methylidene-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h4H,1-2H2,(H,7,8) |
Clave InChI |
WRYOVLZFCPKDCZ-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(COC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
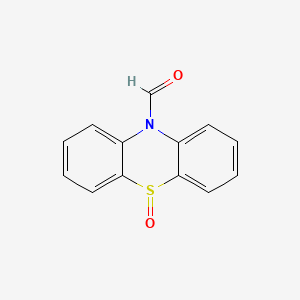
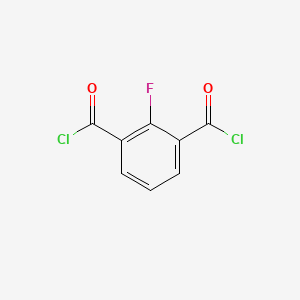

![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
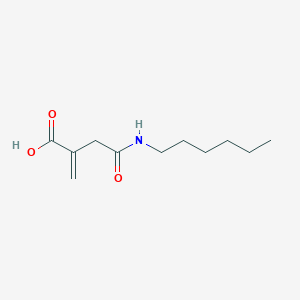
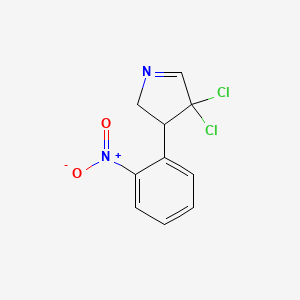
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
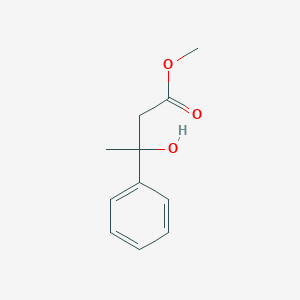
![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
